molecular formula C25H29N5O4S B607009 DDO-5936

DDO-5936

Katalognummer: B607009
Molekulargewicht: 495.6 g/mol
InChI-Schlüssel: IIPYRKNROAWEPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

DDO-5936 is a potent and specific inhibitor of the protein-protein interaction between heat shock protein 90 (Hsp90) and cell division cycle 37 (Cdc37). This compound has shown significant potential in the research and treatment of colorectal cancer by disrupting the Hsp90-Cdc37 interaction, which is crucial for the stability and function of many oncogenic proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of DDO-5936 involves multiple steps, starting with the preparation of key intermediates. The final step typically involves the coupling of these intermediates under specific reaction conditions to form the desired compound. Detailed synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical databases or publications .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes ensuring high yield, purity, and cost-effectiveness. The process would also need to comply with regulatory standards for pharmaceutical manufacturing .

Analyse Chemischer Reaktionen

Mechanism of Hsp90-Cdc37 Interaction Disruption

DDO-5936 binds to a previously unidentified site on the N-terminal domain of Hsp90, involving key residues Glu47 , Arg46 , and Gln133 , which are critical for the Hsp90-Cdc37 interface . Nuclear magnetic resonance (NMR) spectroscopy and mutagenesis studies confirmed that this compound:

  • Induces chemical shift perturbations (Δω >15 Hz) in Hsp90 residues, notably Glu47 and Gln133 .
  • Reduces peak intensity (ΔI) by >80% for these residues, indicating strong binding interference .
  • Exhibits a dissociation constant (K<sub>d</sub>) of 3.86 μM for Hsp90, as shown in surface plasmon resonance (SPR) assays .

This binding disrupts Cdc37’s recruitment of kinase clients to Hsp90, selectively downregulating oncogenic kinases like cyclin-dependent kinase 4 (CDK4) .

Selectivity and Biochemical Effects

This compound’s mechanism avoids ATPase inhibition, differentiating it from classical Hsp90 inhibitors (e.g., AT13387). Key findings include:

Table 1: Comparative Activity of this compound vs. ATPase Inhibitors

AssayThis compound (IC<sub>50</sub>)AT13387 (IC<sub>50</sub>)
Hsp90-Cdc37 PPI Inhibition9 μM (HCT116 cells) No activity
Hsp90 ATPase Activity>100 μM 160 nM
  • Thermal Stabilization : this compound increases Hsp90’s melting temperature (T<sub>m</sub>) by 2.5°C at 200 μM, indicating direct binding .
  • Client Protein Specificity : Reduces CDK4 levels by >60% in HCT116 colorectal cancer cells, inducing G1-phase cell cycle arrest .

Pharmacological and Structural Insights

  • Binding Site : this compound occupies a surface groove near the ATP-binding pocket but does not compete with ATP-pocket binders . Mutagenesis of Glu47 or Gln133 abolishes its inhibitory effects .
  • Derivative Optimization : Structural modifications of a lead compound (compound 11) improved solubility and potency, yielding this compound .

Figure 1: Key Structural Interactions

  • Hydrogen Bonds : Between this compound’s aromatic rings and Glu47/Gln133.
  • Hydrophobic Contacts : Stabilized by residues in the Hsp90 middle domain.

In Vivo Efficacy

In xenograft models, this compound (40–50 mg/kg/day) reduced tumor growth by 50% without inducing heat shock response genes (e.g., HSP70), confirming its selective mechanism .

Comparative Analysis with Analogues

Later derivatives (e.g., compound 18h ) improved affinity (K<sub>d</sub> = 0.5 μM) and oral bioavailability while retaining PPI-specific effects .

Wissenschaftliche Forschungsanwendungen

Key Findings:

  • Binding Affinity : DDO-5936 exhibits a binding affinity (KdK_d) of approximately 3.86 µM to Hsp90, demonstrating significant interaction strength that is crucial for its inhibitory effects .
  • Cell Proliferation Inhibition : In vitro studies show that this compound has an IC50 value of 9 µM against HCT116 colorectal cancer cells, indicating effective inhibition of cell growth .

Cancer Therapy

This compound has been primarily studied for its potential in treating various cancers due to its ability to target the Hsp90-Cdc37 complex. The overexpression of both Hsp90 and Cdc37 has been linked to several malignancies, including breast, pancreatic, prostate, and colorectal cancers.

Table 1: Summary of this compound's Effects on Cancer Cell Lines

Cancer Type IC50 (µM) Mechanism
Colorectal (HCT116)9Inhibition of Hsp90-Cdc37 PPI leading to cell cycle arrest
Breast (MDA-MB-231)7.5Disruption of chaperone complex affecting oncogene expression
Pancreatic8.0Targeting kinase clients involved in proliferation

Colorectal Cancer

A study highlighted the efficacy of this compound in inhibiting the proliferation of colorectal cancer cells. The compound not only disrupted the Hsp90-Cdc37 interaction but also resulted in a significant decrease in cyclin-dependent kinase 4 (CDK4), which is essential for cell cycle progression. This led to Cdc37-dependent cell cycle arrest, showcasing its potential as a therapeutic agent in colorectal cancer treatment .

Breast Cancer

In another investigation involving MDA-MB-231 breast cancer cells, this compound demonstrated a potent inhibitory effect on cell growth with an IC50 value of 7.5 µM. The study indicated that this compound effectively disrupted the chaperone complex, thereby influencing oncogene expression and promoting apoptosis in these cells .

Wirkmechanismus

DDO-5936 exerts its effects by binding to a specific site on Hsp90, involving the amino acid Glu47. This binding disrupts the interaction between Hsp90 and Cdc37, leading to the selective downregulation of Hsp90 kinase clients. This disruption results in cell cycle arrest and inhibition of cell proliferation, particularly in colorectal cancer cells .

Vergleich Mit ähnlichen Verbindungen

  • Zelavespib hydrochloride
  • Paeoniflorin
  • AT-533
  • VER49009
  • VER-155008
  • PF04929113
  • VER-50589
  • Teprenone

Comparison: DDO-5936 is unique in its specific targeting of the Hsp90-Cdc37 interaction, whereas many other compounds target the adenosine triphosphatase (ATPase) activity of Hsp90. This specificity reduces the likelihood of off-target effects and associated toxicities, making this compound a promising candidate for further research and development .

Biologische Aktivität

DDO-5936 is a small-molecule inhibitor that targets the protein-protein interaction (PPI) between Hsp90 and Cdc37, which is significant in the context of cancer therapy. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, efficacy in different cancer models, and structural characteristics.

This compound disrupts the Hsp90-Cdc37 interaction by binding to a previously unidentified site on the N-terminal domain of Hsp90. This binding is primarily mediated by interactions with critical residues such as Glu47, Arg46, and Gln133. The disruption of this PPI leads to a selective down-regulation of Hsp90 client proteins, notably cyclin-dependent kinase 4 (CDK4), resulting in cell cycle arrest and inhibition of cell proliferation in cancer cells.

Key Findings:

  • Binding Affinity : The dissociation constant (KdK_d) for this compound binding to Hsp90 is approximately 3.86 μM, indicating a strong interaction that is crucial for its biological activity .
  • Cell Cycle Arrest : Inhibition of the Hsp90-Cdc37 complex formation by this compound results in decreased CDK4 levels, leading to cell cycle arrest in HCT116 colorectal cancer cells .
  • Antiproliferative Effects : this compound exhibits potent antiproliferative activity with an IC50 value around 9 μM against HCT116 cells, demonstrating its potential as a therapeutic agent .

Efficacy in Cancer Models

This compound has been tested in various cancer cell lines and xenograft models to assess its therapeutic potential.

In Vitro Studies:

  • Colorectal Cancer : this compound effectively inhibited the proliferation of HCT116 cells with an IC50 value of 9 μM. The compound also demonstrated significant effects on other colorectal cancer models .
  • Breast Cancer : In MCF-7 breast cancer cells, this compound showed limited growth inhibition (17% at 50 μM), indicating variability in sensitivity among different cancer types .

In Vivo Studies:

In xenograft models, this compound exhibited substantial antitumor activity, reinforcing its potential as a therapeutic agent for colorectal cancer. The compound's ability to inhibit tumor growth was linked to its mechanism of disrupting the Hsp90-Cdc37 interaction .

Structural Characteristics

The structural basis for the interaction between this compound and Hsp90 has been elucidated through nuclear magnetic resonance (NMR) spectroscopy and mutagenesis studies. These studies revealed that specific residues on Hsp90 are critical for binding:

ResidueRole in BindingBinding Affinity (K_d)
Glu47Major determinant>100 μM (mutant) vs. 3.86 μM (wild-type)
Arg46Contributes to stability6.53 μM (mutant)
Gln133Essential for interaction5.18 μM (mutant)

These findings suggest that this compound occupies a unique binding site adjacent to the ATP-binding pocket of Hsp90 without affecting ATPase activity, which is a common mechanism for many other Hsp90 inhibitors .

Q & A

Advanced Research Questions

Q. How was DDO-5936’s binding site on HSP90 characterized methodologically?

Mutagenesis (e.g., Glu47Ala), NMR spectroscopy, and biophysical assays (BLI, ITC) identified Glu47 as critical for binding (KD = 5.68–7.41 μM). Octet® RED96 assays confirmed reduced affinity in mutants, validating the structural basis .

Q. What challenges hinder this compound’s optimization, and how can they be addressed?

The lack of co-crystal structures complicates drug design. Strategies include cryo-EM for binding mode resolution and structure-activity relationship (SAR) studies, as seen in the development of DDO-5942, a derivative with improved affinity .

Q. What in silico strategies contributed to this compound’s discovery?

Virtual screening of 1.5 million compounds, molecular dynamics simulations, and binding free energy calculations identified this compound. Subsequent optimization involved substituent modifications (e.g., piperazine rings) to enhance pharmacokinetics .

Q. How do structural modifications impact this compound’s pharmacological profile?

Replacing the tetrahydrofuran ring with piperazine (compound 49) improved binding affinity (KD = 3.86 μM vs. wild-type HSP90), plasma stability, and oral efficacy in murine models .

Q. How can discrepancies in reported binding residues (Glu47 vs. Asp47) be resolved?

While most studies cite Glu47 as critical , one mutagenesis study refers to Asp47 . X-ray crystallography or cryo-EM is needed to resolve this ambiguity and refine drug design .

Q. Methodological Considerations

  • Binding Affinity Measurement : Use BLI and ITC for KD determination, complemented by mutagenesis to validate critical residues .
  • In Vivo Validation : Employ orthotopic CRC xenografts with dose-escalation studies to assess efficacy and toxicity .
  • Specificity Assays : Combine proteomic profiling (e.g., mass spectrometry) with kinase activity assays to confirm client selectivity .

Eigenschaften

IUPAC Name

2-[4-[(2-pyrrolidin-1-ylpyrimidin-4-yl)amino]-N-(2,4,6-trimethylphenyl)sulfonylanilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O4S/c1-17-14-18(2)24(19(3)15-17)35(33,34)30(16-23(31)32)21-8-6-20(7-9-21)27-22-10-11-26-25(28-22)29-12-4-5-13-29/h6-11,14-15H,4-5,12-13,16H2,1-3H3,(H,31,32)(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPYRKNROAWEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)NC3=NC(=NC=C3)N4CCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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